2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole is a complex organic compound featuring multiple halogen substitutions and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole rings, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.
Scientific Research Applications
2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole involves its interaction with specific molecular targets and pathways. The compound’s halogenated imidazole rings can interact with enzymes, receptors, or other biomolecules, potentially inhibiting their function or altering their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-({4-[(2-chloro-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole
- 2-Chloro-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole
- 2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole
Uniqueness
The uniqueness of this compound lies in its specific halogenation pattern and the presence of multiple imidazole rings. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12Br2Cl4N4O2 |
---|---|
Molecular Weight |
593.9 g/mol |
IUPAC Name |
2-bromo-1-[[4-[(2-bromo-4,5-dichloroimidazol-1-yl)methyl]-2,5-dimethoxyphenyl]methyl]-4,5-dichloroimidazole |
InChI |
InChI=1S/C16H12Br2Cl4N4O2/c1-27-9-3-8(6-26-14(22)12(20)24-16(26)18)10(28-2)4-7(9)5-25-13(21)11(19)23-15(25)17/h3-4H,5-6H2,1-2H3 |
InChI Key |
LGQPIQKFKYSFOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2C(=C(N=C2Br)Cl)Cl)OC)CN3C(=C(N=C3Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.